1-Fluorosulfonyloxy-4-propoxybenzene
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Overview
Description
1-Fluorosulfonyloxy-4-propoxybenzene is an organic compound characterized by the presence of a fluorosulfonyloxy group and a propoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-fluorosulfonyloxy-4-propoxybenzene typically involves the introduction of the fluorosulfonyloxy group onto a benzene ring that already contains a propoxy group. One common method involves the reaction of 4-propoxyphenol with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Fluorosulfonyloxy-4-propoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction can lead to the formation of sulfinate or sulfonate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include sulfonyl fluorides and other oxidized derivatives.
Reduction Reactions: Products include sulfinates and sulfonates.
Scientific Research Applications
1-Fluorosulfonyloxy-4-propoxybenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Drug Discovery: Investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: Utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-fluorosulfonyloxy-4-propoxybenzene involves its ability to act as an electrophile in various chemical reactions. The fluorosulfonyloxy group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis and other applications.
Comparison with Similar Compounds
Similar Compounds
1-Allyloxy-4-propoxybenzene: Known for its use as a pest control agent with high feeding deterrence activity.
1-Methoxy-4-propoxybenzene: Used in the synthesis of various organic compounds.
1-Ethoxy-4-propoxybenzene: Employed in the production of specialty chemicals.
Uniqueness
1-Fluorosulfonyloxy-4-propoxybenzene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where such reactivity is desired.
Properties
IUPAC Name |
1-fluorosulfonyloxy-4-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO4S/c1-2-7-13-8-3-5-9(6-4-8)14-15(10,11)12/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVSGFULEUVUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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